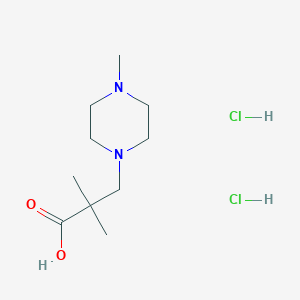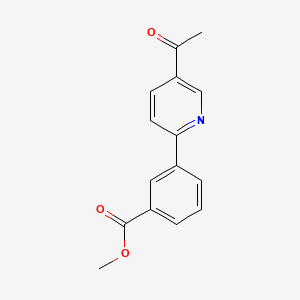
2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride
Vue d'ensemble
Description
“2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propionic acid dihydrochloride” is a chemical compound with the CAS Number: 2204912-91-2 . It has a molecular weight of 273.2 . The compound is typically in the form of a powder .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 273.2 . It is usually stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Structure of Novel Compounds : This compound has been used in the synthesis and structural determination of novel compounds. For example, Yamashita et al. (2009) developed a new cyclic compound derived from it, which helped in the molecular structure analysis by X-ray crystallography (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).
Antimicrobial Agents Synthesis : This compound has been utilized in the synthesis of antimicrobial agents. For instance, Uno et al. (1993) prepared a series of pyridone carboxylic acids with modifications that included this compound, studying their metabolism in mice and rats (Uno, Okuno, Kawakami, Sakamoto, & Tsukamoto, 1993).
Antitussive Activity Research : In pharmacological research, specifically related to antitussive (cough suppressant) activity, a compound named RU 20201, which includes this chemical structure, was compared to codeine phosphate and found to have similar effects in animal studies (Pickering & James, 1979).
Chemical Synthesis and Optimization : The compound has been synthesized and optimized for various purposes, like in the work of Lu Xiao-qin (2010), where it was synthesized from 4-methylbenzoic acid and optimized for various reaction conditions (Lu Xiao-qin, 2010).
Development of Hypolipidemic Agents : Ashton et al. (1984) synthesized a series of compounds incorporating this structure and evaluated their efficacy in reducing serum cholesterol and triglyceride levels in rats. They found that certain derivatives had potent hypolipidemic activity (Ashton, Ashford, Loveless, Riddell, Salmon, & Stevenson, 1984).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)8-12-6-4-11(3)5-7-12;;/h4-8H2,1-3H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLAJAOBEFDPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)



![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)
![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)
